4-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride
Description
4-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine hydrochloride is a piperidine derivative functionalized with a trifluoromethyl-substituted diazirine group. The diazirine moiety is a photolabile group that generates reactive carbenes upon irradiation (350 nm), making the compound valuable in photoaffinity labeling for studying biomolecular interactions . The trifluoromethyl group enhances stability and lipophilicity, while the piperidine scaffold provides structural versatility for integration into drug-like molecules or biochemical probes.
Properties
IUPAC Name |
4-[[3-(trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3N3.ClH/c9-8(10,11)7(13-14-7)5-6-1-3-12-4-2-6;/h6,12H,1-5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDXWZYJROYXIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2(N=N2)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride typically involves multiple steps. One common method starts with the preparation of the diazirine ring, which is achieved through the reaction of a suitable precursor with trifluoromethyl diazomethane. This intermediate is then reacted with piperidine under controlled conditions to form the final product. The reaction conditions often require low temperatures and inert atmospheres to prevent decomposition of the diazirine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reactive intermediates safely. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride undergoes various chemical reactions, including:
Photoreactions: The diazirine ring can be activated by UV light, leading to the formation of reactive carbene intermediates.
Substitution Reactions: The piperidine ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Photoreactions: UV light is used to activate the diazirine ring.
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
Photoreactions: Reactive carbene intermediates that can further react with nearby molecules.
Substitution Reactions: Substituted piperidine derivatives.
Oxidation and Reduction: Various oxidized or reduced forms of the original compound.
Scientific Research Applications
Photoaffinity Labeling
One of the primary applications of this compound is in photoaffinity labeling, where it serves as a tool for studying protein interactions. The trifluoromethyl group enhances the compound's reactivity upon UV irradiation, allowing it to form covalent bonds with nearby amino acids in proteins. This technique is particularly useful for mapping ligand-receptor interactions and identifying binding sites on proteins.
Biochemical Assays
The compound has been utilized in various biochemical assays to investigate the functional properties of proteins, especially in the context of drug discovery. For instance, it has been employed to probe the binding sites of allosteric inhibitors on receptors, providing insights into their mechanisms of action and potential therapeutic applications .
Fluorescence Studies
In combination with fluorescent probes, 4-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride can enhance fluorescence signals upon cross-linking with target proteins. This property has been exploited in studies aiming to visualize protein interactions in live cells, thereby providing real-time insights into cellular processes .
Case Studies
Mechanism of Action
The primary mechanism of action of 4-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride involves the activation of the diazirine ring by UV light, leading to the formation of a reactive carbene intermediate. This intermediate can then form covalent bonds with nearby molecules, allowing researchers to study molecular interactions and pathways. The trifluoromethyl group enhances the stability and reactivity of the diazirine ring, making it a valuable tool in various applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Diazirine-Functionalized Piperidine Derivatives
4-[3-(Difluoromethyl)-3H-diazirin-3-yl]piperidine Hydrochloride
- Structure : Differs by replacing the trifluoromethyl group with a difluoromethyl substituent.
- Molecular weight: ~273.7 g/mol (estimated).
- Applications : Less commonly reported than trifluoromethyl analogs, suggesting lower utility in high-precision labeling .
4-(3-Methyl-3H-diazirin-3-yl)piperidine Hydrochloride
- Structure : Features a methyl group instead of trifluoromethyl on the diazirine ring.
- Key Properties :
- Molecular weight: 175.66 g/mol.
- Lower photostability and carbene reactivity compared to trifluoromethyl derivatives.
3-Trifluoromethyl-3-phenyldiazirine (TPD)
- Structure : Diazirine with trifluoromethyl and phenyl groups (lacks piperidine).
- Key Properties :
- Rapid photolysis (350 nm) yields 65% carbene, which inserts into C–H or O–H bonds.
- Stable in dark conditions (1 M acid/base, 75°C for 30 min).
- Applications : Widely used as a photolabeling reagent; the piperidine analog could inherit these traits with enhanced targeting via the nitrogen scaffold .
Piperidine Hydrochlorides with Aromatic Substituents
4-(Diphenylmethoxy)piperidine Hydrochloride
- Structure : Piperidine with diphenylmethoxy group.
- Key Properties: Molecular weight: 303.83 g/mol. No photolabile groups; used as a synthetic intermediate or receptor-targeting moiety.
- Regulatory Status : Classified under safety protocols (GB/T 16483-2008) with undefined environmental impact .
4-[3-(Trifluoromethyl)phenoxy]piperidine Hydrochloride
Comparative Data Table
| Compound Name | Molecular Weight (g/mol) | Key Functional Group | Photolability | Stability (Acid/Base) | Primary Application |
|---|---|---|---|---|---|
| Target Compound | ~279.7* | Trifluoromethyldiazirine | High | High | Photoaffinity labeling |
| 4-[3-(Difluoromethyl)diazirinyl]piperidine HCl | ~273.7 | Difluoromethyldiazirine | Moderate | Moderate | Exploratory labeling |
| 4-(3-Methyldiazirinyl)piperidine HCl | 175.66 | Methyldiazirine | Low | Low | Basic research |
| TPD | 188.11 | Trifluoromethyldiazirine | High | High | Photochemical probes |
| 4-(Diphenylmethoxy)piperidine HCl | 303.83 | Diphenylmethoxy | None | High | Synthetic intermediate |
| Paroxetine HCl | 365.83 | Fluorophenyl, benzodioxolyl | None | High | Antidepressant therapy |
*Estimated based on .
Biological Activity
4-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride is a compound notable for its photoreactive properties, which have significant implications in various fields such as medicinal chemistry, biology, and material science. This article delves into its biological activity, synthesis, applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C8H13ClF3N3
- Molecular Weight : 243.66 g/mol
- CAS Number : 2287280-35-5
The compound features a trifluoromethyl group and a diazirine ring, which contribute to its unique reactivity and stability under light exposure. The diazirine moiety is particularly important for its ability to generate reactive carbene species upon photolysis, making it useful in photoaffinity labeling techniques.
The biological activity of 4-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride primarily arises from its ability to form covalent bonds with biomolecules upon exposure to UV light. The mechanism can be summarized as follows:
- Photolysis : Upon UV irradiation, the diazirine ring undergoes homolytic cleavage to generate a reactive carbene.
- Reactivity : This carbene can then react with nearby nucleophiles (e.g., amino acids in proteins), leading to the formation of stable covalent adducts.
- Labeling : This property is exploited in photoaffinity labeling, allowing researchers to study protein-ligand interactions and map biological pathways.
1. Protein Interaction Studies
The compound is extensively used in studies aimed at elucidating protein-ligand interactions. By tagging ligands with this photoreactive compound, researchers can identify binding sites on proteins and characterize the dynamics of these interactions.
2. Drug Development
The photoreactive nature of 4-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride makes it a valuable tool in drug discovery processes. It aids in identifying potential drug targets by allowing for the selective labeling of active sites within biological systems.
3. Material Science
Due to its unique properties, this compound is also being explored for applications in developing new materials that require specific reactivity under light exposure.
Stability and Reactivity Studies
Research has shown that the stability of diazirine derivatives can vary significantly based on their structural modifications. For example, studies indicated that compounds with electron-withdrawing groups exhibited different rates of photodecomposition when exposed to ambient light.
| Compound | Stability (%) after 7 Days | Stability (%) after 30 Days |
|---|---|---|
| Traditional Diazirine | 22% | 27% |
| Modified Diazirine (with Trifluoromethyl) | 79% | 90% |
This data highlights the enhanced stability of trifluoromethyl-substituted diazirines compared to their traditional counterparts, making them more suitable for prolonged experiments.
Case Studies
-
Photoaffinity Labeling in Enzyme Studies
- In a study examining enzyme-substrate interactions, researchers utilized 4-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride to label active sites on enzymes selectively. The resulting data provided insights into enzyme mechanisms and substrate specificity.
-
Target Identification in Drug Discovery
- A recent investigation employed this compound to identify novel targets for cancer therapeutics. By using photoaffinity labeling, researchers successfully mapped interactions between potential drug candidates and cellular proteins, paving the way for new treatment strategies.
Q & A
Basic: What are the recommended synthetic routes and characterization methods for 4-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, diazirine-containing precursors can react with trifluoromethyl groups under alkaline conditions, followed by hydrochloride salt formation via acid treatment . Key steps include:
- Purification: Recrystallization using solvents like methyl ethyl ketone or ethanol .
- Characterization:
Basic: How should this compound be stored to ensure stability during experimental workflows?
Methodological Answer:
- Storage: Keep in airtight containers at 2–8°C, protected from light and moisture .
- Stability: Avoid exposure to strong oxidizers (e.g., peroxides) to prevent decomposition .
- Handling: Use inert gas (N₂/Ar) during weighing to mitigate hygroscopicity .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE: Lab coat, nitrile gloves, and safety goggles. Use fume hoods for aerosol prevention .
- Spill Management: Neutralize with sand or vermiculite; avoid water to prevent exothermic reactions .
- First Aid: For skin contact, rinse with water for 15 minutes; seek medical evaluation for persistent irritation .
Advanced: How can researchers design experiments to study its biological activity (e.g., enzyme/receptor interactions)?
Methodological Answer:
- In vitro assays:
- In vivo models:
Advanced: How can contradictions in reported toxicity data (e.g., LD50 variability) be resolved?
Methodological Answer:
- Data Reconciliation:
- Cross-reference acute toxicity studies (e.g., rodent LD50 ~698 mg/kg for similar piperidine derivatives ).
- Validate via Ames tests (bacterial mutagenicity) and in vitro hepatocyte assays to assess metabolic byproducts .
- Use QSAR models to predict toxicity based on trifluoromethyl-diazirine substructures .
Advanced: What methodologies are recommended for studying its interaction with biological membranes or proteins?
Methodological Answer:
- Biophysical Techniques:
- Computational Tools:
Advanced: What challenges arise in scaling up synthesis, and how can they be mitigated?
Methodological Answer:
- Challenges:
- Solutions:
Advanced: How can analytical methods distinguish this compound from structurally similar impurities?
Methodological Answer:
- Chromatography:
- UHPLC-MS/MS with C18 columns (mobile phase: 0.1% formic acid/acetonitrile) to resolve diazirine analogs .
- Spectroscopy:
- FT-IR peaks at ~2100 cm⁻¹ (diazirine C=N stretch) and 1150 cm⁻¹ (C-F stretch) .
Advanced: What are the degradation pathways under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies:
Advanced: How can structure-activity relationship (SAR) studies optimize its pharmacological profile?
Methodological Answer:
- Modifications:
- Evaluation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
